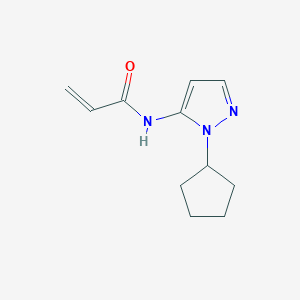

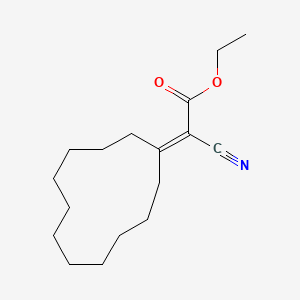

![molecular formula C15H11Cl2N3 B2737249 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-81-7](/img/structure/B2737249.png)

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .Chemical Reactions Analysis

Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities . Quinazolines and quinazolinones are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacologically utilized molecules .Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesis of 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine derivatives has shown significant promise in cancer research. For instance, compounds derived from 7-chloro-2-phenylquinazolin-4(3H)-one demonstrated remarkable activity against the CNS SNB-75 Cancer cell line, highlighting their potential as antitumor agents. Rational design and QSAR techniques have aided in understanding the pharmacophoric requirements for these compounds to inhibit EGFR-tyrosine kinase, suggesting their utility in designing potent anticancer drugs (Noolvi & Patel, 2013).

Antimicrobial, Analgesic, and Anti-inflammatory Properties

Research has also delved into the antimicrobial, analgesic, and anti-inflammatory properties of this compound derivatives. A study synthesizing new quinazoline-4-one/4-thione derivatives demonstrated their effectiveness against microbes, pain, and inflammation. This indicates the structural features essential for these biological activities, laying the groundwork for the development of compounds with lesser side effects (Dash et al., 2017).

Diuretic Agents

Another avenue of research involves the evaluation of quinazolinone derivatives as diuretic agents. A specific study on quinazolin‐4(3H)‐one derivatives containing a thiazole or 1,3,4‐thiadiazole moiety revealed that these compounds could exhibit significant diuretic activity. This opens up potential applications in treating conditions requiring diuretics (Maarouf et al., 2004).

Tyrosine Kinase Inhibition

The compound and its derivatives have been investigated as inhibitors of tyrosine kinases, a key target in cancer therapy. For example, 2-(quinazolin-4-ylamino)-[1,4]benzoquinones were prepared as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), displaying antitumor activity in vivo (Wissner et al., 2005).

Hypotensive Effect

Further research has identified quinazoline derivatives as having a hypotensive effect through expected α(1)-blocking activity, similar to prazosin but with the advantages of not causing reflex tachycardia and having a prolonged duration of action (El-Sabbagh et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c16-11-3-1-2-10(6-11)8-18-15-13-5-4-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPUCNCIBLKJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

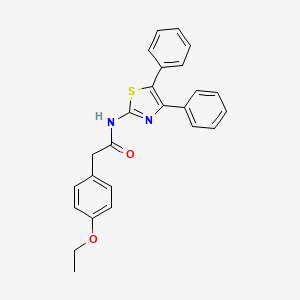

![butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate](/img/structure/B2737169.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2737173.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2737174.png)

![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2737176.png)

![N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2737179.png)

![(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine](/img/structure/B2737182.png)

![(2E)-3-(dimethylamino)-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B2737184.png)

![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2737185.png)